This compound can be classified as a synthetic organic molecule, specifically an indole derivative with potential applications in medicinal chemistry due to its structural features. The presence of the fluorine atom in the phenyl ring suggests potential for enhanced bioactivity, as fluorinated compounds often exhibit unique pharmacological properties.
The synthesis of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde typically involves several steps, utilizing standard organic synthesis techniques. Key methods may include:
These synthetic pathways require careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity.
The molecular structure of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde can be described by its key components:
The molecular formula can be derived from its structure, leading to calculations of molecular weight and potential stereoisomers due to the presence of double bonds.
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde may participate in various chemical reactions:
Each reaction pathway may require specific conditions such as temperature, solvent choice, and catalysts to achieve desired products efficiently.
While specific biological activity data for (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde is not extensively documented, compounds with similar structures often exhibit mechanisms involving:
Understanding these mechanisms typically involves pharmacological studies and computational modeling to predict interactions at the molecular level.
Key physical and chemical properties of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde include:
The potential applications of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde span several fields:
The systematic IUPAC name for this compound is (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)prop-2-enal, which precisely defines its molecular architecture: An (E)-configured propenal group attached at the 2-position of an N-isopropyl indole system bearing a 4-fluorophenyl substituent at the 3-position. This nomenclature adheres strictly to IUPAC priority rules for heterocyclic systems and stereodescriptors [4] [5].
X-ray crystallography provides definitive structural validation, confirming the E-configuration of the acrylaldehyde moiety and the spatial orientation of the fluorophenyl ring. The compound crystallizes in the orthorhombic space group Pna2₁ with unit cell parameters a = 12.4637(4) Å, b = 9.9386(3) Å, c = 13.0272(3) Å, and volume = 1613.70(8) ų. Crucially, the dihedral angle between the indole mean plane and the 4-fluorophenyl ring is 111.5(3)°, demonstrating significant torsion that influences molecular conformation and packing. The sum of bond angles around the indolic nitrogen (N1) is 359.9(3)°, confirming sp² hybridization [2].
Table 1: Crystallographic Data for (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde
Parameter | Value |
---|---|
Crystal System | Orthorhombic |
Space Group | Pna2₁ |
Unit Cell Volume | 1613.70(8) ų |
Z (Formula Units/Cell) | 4 |
Calculated Density | 1.265 mg/m³ |
Dihedral Angle (Indole-PhF) | 111.5(3)° |
Refinement R-Factor | R₁ = 4.26% |
The deuterated analog of this compound, (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde-d₇ (CAS: Not explicitly listed, but referenced under TRC-F595672), incorporates seven deuterium atoms specifically at the isopropyl methyl groups (CD(CD₃)₂), yielding the molecular formula C₂₀D₇H₁₁FNO. This isotopic labeling replaces all seven hydrogens of the isopropyl moiety (-CH(CH₃)₂ → -CD(CD₃)₂) without altering the core electronic structure or reactivity of the molecule [3] [7].
Deuterated derivatives serve as indispensable internal standards in quantitative mass spectrometry and metabolic tracing studies, particularly during the development and analysis of the cholesterol-lowering drug fluvastatin. The mass shift of +7 Da significantly reduces spectral overlap with the non-deuterated compound during LC-MS analysis, enhancing detection specificity and accuracy in pharmacokinetic studies. The isotopic purity typically exceeds 98 atom % D, ensuring minimal interference from lower-mass isotopologues [3].
Table 2: Properties of Deuterated vs. Non-deuterated Compound
Property | Non-deuterated Compound | Deuterated Compound (-d₇) |
---|---|---|
Molecular Formula | C₂₀H₁₈FNO | C₂₀D₇H₁₁FNO |
Molecular Weight | 307.36 g/mol | 314.40 g/mol |
Accurate Mass (Calculated) | 307.137 Da | 314.181 Da |
Primary Application | Synthetic Intermediate | Mass Spectrometry Standard |
Isotopic Purity | N/A | ≥98 atom % D |
The canonical molecular formula is C₂₀H₁₈FNO, corresponding to a molecular weight of 307.36 g/mol. High-resolution mass spectrometry confirms an exact mass of 307.137 Da for the [M]⁺ ion, consistent with theoretical calculations based on isotopic abundances of carbon (¹²C, 98.93%; ¹³C, 1.07%), hydrogen (¹H, 99.9885%; ²H, 0.0115%), fluorine (¹⁹F, 100%), nitrogen (¹⁴N, 99.632%; ¹⁵N, 0.368%), and oxygen (¹⁶O, 99.757%; ¹⁷O, 0.038%; ¹⁸O, 0.205%) [4] [6].
Key spectroscopic identifiers include:
Multiple synonymous names exist for this compound across chemical databases and commercial catalogs, reflecting varied naming preferences and historical context. The most prevalent alternative is (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal, which explicitly denotes the E stereochemistry at the beginning of the name and uses "1-methylethyl" for the isopropyl group. Other variants include Fluvastatin Intermediate, highlighting its primary pharmaceutical application [1] [5] [6].
The CAS Registry Number 93957-50-7 provides a unique, unambiguous identifier across all naming conventions. A secondary CAS number (129332-30-5) appears in some sources but refers to the same molecular structure, likely due to database fragmentation or registration variations. Commercial suppliers frequently use simplified names like 3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde, though this omits the critical E stereodescriptor [6] [8] [10].
Table 3: Synonymous Nomenclature and Identifiers
Naming Convention | Source/Context | Distinguishing Feature |
---|---|---|
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde | IUPAC Preferred; Scientific Literature | Full stereochemistry and substituent positions |
(2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal | PubChem; Supplier Catalogs | E-configuration prefix; "1-methylethyl" notation |
Fluvastatin Intermediate | Pharmaceutical Research Context | Functional application focus |
93957-50-7 | CAS Registry | Unique numerical identifier |
129332-30-5 | Alternative CAS (Same Structure) | Secondary registration number |
MFCD03840863 | MDL Number | Database-specific identifier |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: